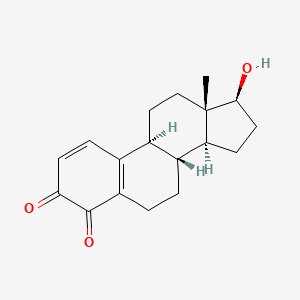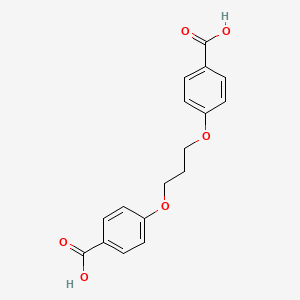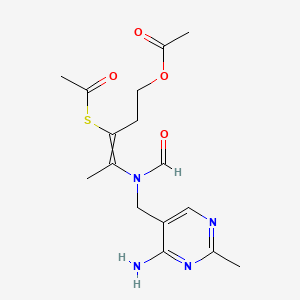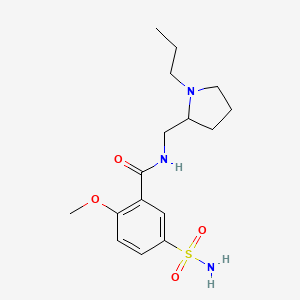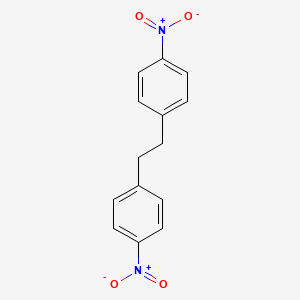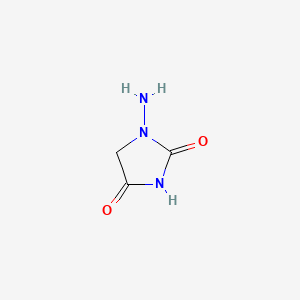![molecular formula C20H16N4O B1197287 5-Methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone](/img/structure/B1197287.png)
5-Methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone is an aminoquinoline.
Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
Research has shown that 5-Methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone and its derivatives can be synthesized and characterized for potential biological applications. These compounds have been investigated for their antibacterial and antitumor properties, demonstrating significant relevance in medical research (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).
Mass Spectral Fragmentation
Studies have also explored the thermal transformations and mass spectral fragmentation of derivatives of 5-Methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone. This research provides valuable insights into the chemical behavior and stability of these compounds under various conditions (Азев et al., 2013).
Dyeing Properties and Spectroscopy
Further investigations have been conducted on the synthesis and dyeing properties of new azo and bisazo dyes derived from 5-pyrazolones. These studies are significant for understanding the potential industrial and commercial applications of these compounds in dye manufacturing (Bagdatli & Ocal, 2012).
Electronic Absorption Spectra
The effect of the pH of the medium on the electronic absorption spectra and structure of related pyrazolone compounds has also been a subject of research. This study contributes to a deeper understanding of the chemical properties and behavior of these compounds in different environments (Zaitsev, Nikiforov, Ryabov, & Sheban, 1991).
Chemical Reactivity and Uses
Research has highlighted the chemical reactivity and multiple usages of 1-Phenyl-3-methyl-5-pyrazolone, a closely related compound. This includes applications in the study of polysaccharides, carbohydrate dosage, and the design of drug conjugates with various pharmacological properties (Bailly, Hecquet, Kouach, Thuru, & Goossens, 2020).
Electrochemical Oxidation
The electrochemical oxidation of catechol derivatives in the presence of 1-Phenyl-3-methyl-5-pyrazolone has been studied, offering potential applications in medical and analytical chemistry (Zhad, Banitaba, Roozbahani, & Davarani, 2012).
Propiedades
Nombre del producto |
5-Methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone |
|---|---|
Fórmula molecular |
C20H16N4O |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
5-methyl-2-phenyl-4-(quinolin-3-yliminomethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H16N4O/c1-14-18(20(25)24(23-14)17-8-3-2-4-9-17)13-21-16-11-15-7-5-6-10-19(15)22-12-16/h2-13,23H,1H3 |
Clave InChI |
FHOVHBQANPGWEP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC4=CC=CC=C4N=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



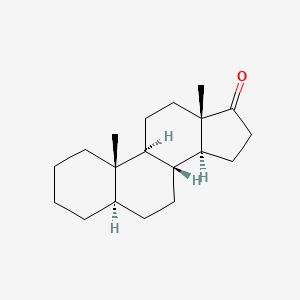
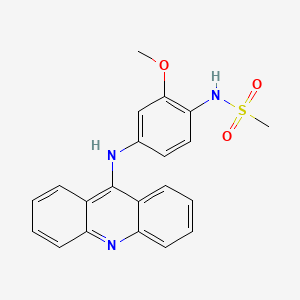
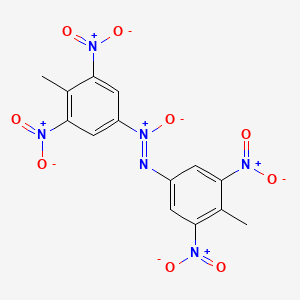
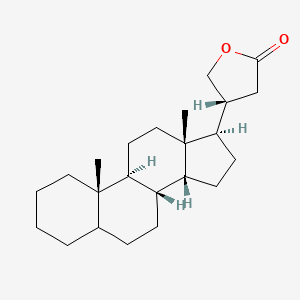
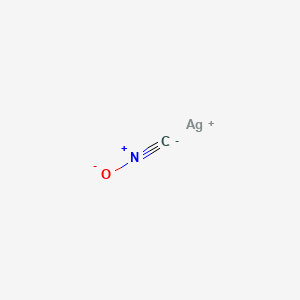
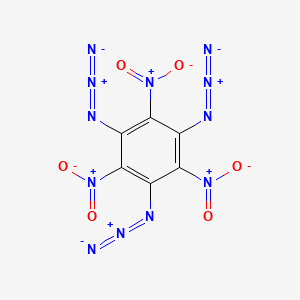
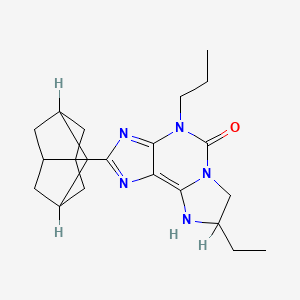
![Phenol, 2,6-bis[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methyl-](/img/structure/B1197219.png)
